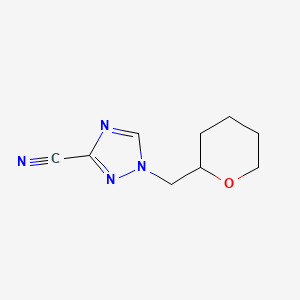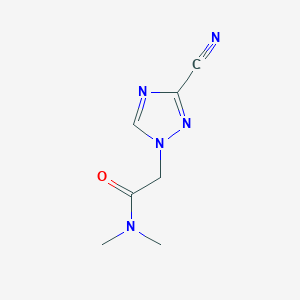
3,4'-Dimethoxy-2'-hydroxychalcone
説明
3,4’-Dimethoxy-2’-hydroxychalcone is a chemical compound with the molecular formula C17H16O4 . It is a building block used in various chemical syntheses, such as in the synthesis of new flavonoid and chalcone derivatives as an antimicrobial agent .
Synthesis Analysis
Chalcones, including 3,4’-Dimethoxy-2’-hydroxychalcone, are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives . A study has shown that synthetic chalcones could induce the expression of caspase-3 in K562 cells . Another study pointed out that 2’-hydroxy-3,4-dimethoxychalcone is a building block used in various chemical syntheses .
Molecular Structure Analysis
The molecular weight of 3,4’-Dimethoxy-2’-hydroxychalcone is 284.31 g/mol . The IUPAC name for this compound is (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one . The compound has a total of 21 heavy atoms .
Chemical Reactions Analysis
Chalcones, including 3,4’-Dimethoxy-2’-hydroxychalcone, have been shown to interact with various biomolecules and possess cytoprotective and modulatory properties, making them potentially suitable candidates for therapeutic interventions in many human ailments .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 284.31 g/mol . It has a topological polar surface area of 55.8 Ų . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 284.10485899 g/mol .
科学的研究の応用
Inhibitors of Inflammatory Mediators Generation :
- 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and related compounds were synthesized and evaluated for their ability to inhibit enzymatic lipid peroxidation and reduce leukotriene B4 release from human neutrophils. They showed topical anti-inflammatory effects in mice, indicating potential medicinal applications (Ballesteros et al., 1995).
Ultrasound-assisted Synthesis :
- The compound was synthesized via Claisen-Schmidt condensation using 3,4-dimethoxybenzaldehyde and 4′-hydroxyacetophenone as reagents. This method showcased a more efficient synthesis with shorter reaction time and higher yield compared to previous methods (Li Xiangdana, 2012).
Antioxidant and Anticancer Activity :
- Synthesized from 3,4-dimethoxy-2’-hydroxychalcon under basic conditions, 3′,4′-dimethoxy flavonol demonstrated activities as an antioxidant and showed weak anticancer activity (Muhamad Rokim, 2019).
Cyclization of Nitro Derivatives :
- The compound was involved in the cyclization process to form flavones, contributing to the understanding of organic reaction mechanisms and providing insights into synthetic strategies for flavone derivatives (Donnelly et al., 1972).
Inhibitors of Lipoxygenase and Cyclooxygenase :
- A series of 3,4-dihydroxychalcones, including derivatives of 3,4'-Dimethoxy-2'-hydroxychalcone, were synthesized and evaluated for their effects against 5-lipoxygenase and cyclooxygenase. They showed potent inhibitory effects and antioxidative effects, indicating potential for anti-inflammatory and anticancer applications (Sogawa et al., 1993).
Antiinflammatory Activity from Plant Extracts :
- Dihydrochalcone derivatives, including this compound, isolated from the leaves and twigs of Cyathostemma argenteum, displayed significant inhibitory activity on edema formation, suggesting their potential as anti-inflammatory agents (Somsrisa et al., 2013).
Protective Effects on Free Radical-induced Cell Damage :
- Various hydroxychalcones, including this compound derivatives, were synthesized and evaluated for their protective effects against oxidative cell damage and production of superoxide anion. They showed potent inhibitory effects on lipid peroxidation and antioxidative effects (Sogawa et al., 1994).
作用機序
Chalcones have been shown to possess a large spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties . The 3,4-dihydroxy substitution patterns on ring B of chalcones have been found to be the best combination for high antioxidant activity .
Safety and Hazards
The safety data sheet for 3,4’-Dimethoxy-2’-hydroxychalcone advises against medicinal, household, or other uses . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
特性
IUPAC Name |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-5-3-4-12(10-13)6-9-16(18)15-8-7-14(21-2)11-17(15)19/h3-11,19H,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNMOBIPLWIWDF-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(5-Methylpyridin-2-yl)amino]methyl]benzonitrile](/img/structure/B7567499.png)
![N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7567515.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(5-morpholin-4-ylfuran-2-yl)methylidene]pyrazol-3-one](/img/structure/B7567523.png)
![4-bromo-1-methyl-N-[3-(2-methylpropoxy)propyl]pyrrole-2-carboxamide](/img/structure/B7567530.png)
![N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine](/img/structure/B7567540.png)
![2-[Cyclohexyl-[(2-methylphenyl)methyl]amino]ethanol](/img/structure/B7567541.png)

![6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7567548.png)




![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567575.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567579.png)
